3-(2-Ethoxyanilino)naphthalen-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116058-29-8 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
3-(2-ethoxyanilino)naphthalen-2-ol |
InChI |
InChI=1S/C18H17NO2/c1-2-21-18-10-6-5-9-15(18)19-16-11-13-7-3-4-8-14(13)12-17(16)20/h3-12,19-20H,2H2,1H3 |
InChI Key |
BZGHJSXYXGACDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 3-(2-Ethoxyanilino)naphthalen-2-ol
The traditional synthesis of this compound and related compounds generally relies on the construction of the naphthalen-2-ol scaffold followed by the introduction of the desired aniline (B41778) moiety.
Approaches to Naphthol and Aniline Precursors
The synthesis of the naphthalen-2-ol (β-naphthol) precursor can be achieved through various methods. A classical industrial method involves the sulfonation of naphthalene (B1677914) to produce sodium naphthalene-2-sulfonate, which is then fused with sodium hydroxide (B78521) at high temperatures to yield 2-naphtholate, followed by acidification to give 2-naphthol (B1666908). youtube.com Alternative laboratory-scale syntheses often start from substituted benzene (B151609) derivatives and involve additional steps to construct the naphthalene ring system through aromatization reactions. chemistryviews.org For instance, electrophilic cyclization of appropriate arene-containing propargylic alcohols can furnish polysubstituted naphthalenes and 2-naphthols under mild conditions. nih.gov
The aniline precursor, 2-ethoxyaniline, is typically prepared through the reduction of 2-ethoxynitrobenzene. This reduction can be achieved using various reducing agents, such as metal catalysts (e.g., palladium on carbon) with hydrogen gas or transfer hydrogenation methods.
Coupling Reactions and Reaction Mechanism Elucidation
The key step in the synthesis of this compound is the coupling of a naphthalen-2-ol derivative with 2-ethoxyaniline. One common approach is the Bucherer reaction or its variations, which involves the reaction of a naphthol with an amine in the presence of a sulfite (B76179) or bisulfite catalyst.
Another prevalent method is the coupling of a diazonium salt with 2-naphthol, a reaction known as azo coupling. vedantu.combyjus.com This involves the diazotization of an aniline derivative, in this case, 2-ethoxyaniline, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. vedantu.combyjus.com This electrophilic diazonium salt then attacks the electron-rich C-1 position of the activated 2-naphthol in an alkaline medium to form an azo dye. vedantu.combyjus.comresearchgate.net Subsequent reduction of the azo group would be required to yield the final amino-naphthalenol product.
Three-component reactions have also been employed for the synthesis of related aminoalkyl-2-naphthols. ijcmas.comorientjchem.org These one-pot syntheses can involve the reaction of 2-naphthol, an aldehyde, and an amine, sometimes facilitated by a catalyst. ijcmas.comorientjchem.org
Novel Synthetic Strategies and Process Optimization
Recent research has focused on developing more efficient, environmentally friendly, and versatile synthetic methods for naphthalen-2-ol derivatives.
Development of Green Chemistry Approaches for Synthesis
In line with the principles of green chemistry, efforts have been made to develop solvent-free or more environmentally benign reaction conditions. "Grindstone chemistry," a mechanochemical approach, has been successfully used for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols, offering advantages such as operational simplicity, good yields, and short reaction times. ijcmas.com The use of solid acid catalysts like Cu-Montmorillonite clay for oxidative coupling reactions of 2-naphthol also represents a greener alternative to traditional methods that use stoichiometric and often hazardous reagents like FeCl3. aacmanchar.edu.in
Catalytic Systems in the Synthesis of Naphthalen-2-ol Derivatives
Various catalytic systems have been explored to enhance the efficiency and selectivity of reactions involving naphthalen-2-ol. For instance, chiral N,N'-dioxide-scandium(III) complex catalysts have been utilized in the enantioselective hydroxylative dearomatization of 2-naphthols to produce substituted ortho-quinols. nih.govrsc.org Transition metal catalysts, such as those based on rhodium, have been investigated for the synthesis of C2-oxygenates, which can be precursors for more complex molecules. google.com Furthermore, gallium chloride has been used to catalyze the reaction of 2-naphthol with aldehydes and phenylacetylene (B144264) to form 1,3-diaryl-3H-benzo[f]chromenes. fardapaper.ir
Derivatization and Structural Modification of this compound
The structural framework of this compound allows for further derivatization to create a library of related compounds with potentially diverse properties. The hydroxyl and amino groups are key functional handles for such modifications.
For example, the hydroxyl group can be alkylated or acylated. The amino group can be acylated or can participate in condensation reactions with carbonyl compounds to form Schiff bases. The aromatic rings of both the naphthalene and aniline moieties are also susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents.
Exploration of Heterocyclic Annulation and Functionalization
The this compound scaffold contains functionalities that are ripe for further chemical transformations, particularly for the construction of fused heterocyclic systems. The presence of the hydroxyl group and the secondary amine ortho to each other on the naphthalene core makes this compound an excellent precursor for cyclization reactions.
A significant transformation for which this compound is a potential substrate is the synthesis of benzo[a]phenazines. Phenazines are a class of nitrogen-containing heterocyclic compounds with a dibenzo-annulated pyrazine (B50134) core, and many exhibit important biological and material properties. The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a common method for phenazine (B1670421) synthesis.
In the context of this compound, the "anilino" portion of the molecule can be considered as part of a masked o-phenylenediamine (B120857). More directly, the reaction of a 2-naphthol derivative with an o-phenylenediamine can lead to the formation of benzo[a]phenazine (B1654389) derivatives. The reaction likely proceeds through the in situ oxidation of the 2-naphthol to a 1,2-naphthoquinone, which then condenses with the diamine. Various catalytic systems have been developed to promote this transformation efficiently.
The following table summarizes various synthetic approaches for the synthesis of benzo[a]phenazine derivatives, which could be adapted from a precursor like this compound, where the aniline and ethoxy groups would be substituents on the resulting phenazine core.
| Naphthol/Quinone Precursor | Diamine | Catalyst/Reagent | Solvent/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-Naphthol | 1,2-Diaminobenzene | K2S2O8 | AcOH/H2O, 80 °C | 1-(Benzo[a]phenazin-5-yl)naphthalen-2-ol | ~50 |
| Lawsone (2-Hydroxy-1,4-naphthoquinone) | o-Phenylenediamine | None | Solid-state, 70 °C, 15 min | Benzo[a]phenazin-5-ol | 100 |
| Lawsone | o-Phenylenediamines, Aldehydes, Malononitrile | Theophylline-Fe3O4@SiO2 NPs | EtOH, reflux, 20-60 min | Poly-substituted benzo[a]pyrano[2,3-c]phenazines | 86-95 |
| Lawsone | o-Phenylenediamines, Aldehydes, Meldrum's acid | Glacial Acetic Acid | 70 °C, 2-3.5 h | Fluorescent benzo[a]pyrano[2,3-c]phenazines | 78-91 |
| Lawsone | o-Phenylenediamines, Aldehydes, Cyclic 1,3-dicarbonyls | Glycerol | 90 °C, 2-3 h | Benzo[a]chromeno[2,3-c]phenazine derivatives | 89-95 |
Beyond phenazine synthesis, the vicinal amino and hydroxyl groups on the naphthalene ring of this compound could potentially be used to form other heterocyclic rings, such as oxazines or diazines, through reactions with appropriate dielectrophiles. Furthermore, the aromatic rings themselves are susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups, although the directing effects of the existing substituents would need to be considered. The rich chemistry of this scaffold suggests its utility as a versatile building block in synthetic organic chemistry.
Spectroscopic and Advanced Analytical Characterization
Vibrational Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy Applications
Fourier Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 3-(2-ethoxyanilino)naphthalen-2-ol is predicted to exhibit several characteristic absorption bands corresponding to its key structural features: the hydroxyl (-OH), secondary amine (N-H), ether (C-O-C), and aromatic ring systems.
The presence of the hydroxyl and amine groups would be indicated by distinct stretching vibrations in the higher frequency region of the spectrum. A broad absorption band is expected around 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. A sharper, medium-intensity peak corresponding to the N-H stretch of the secondary amine is anticipated around 3350-3450 cm⁻¹.
The aromatic nature of the compound will be evident from C-H stretching vibrations appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aliphatic C-H bonds of the ethoxy group (-OCH₂CH₃) would produce strong stretching bands in the 2980-2850 cm⁻¹ region.
In the fingerprint region of the spectrum, several key vibrations are expected. The asymmetric and symmetric C-O-C stretching vibrations of the aryl-alkyl ether linkage are predicted to appear as strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The C-O stretching of the phenolic hydroxyl group will likely be observed near 1200 cm⁻¹. Aromatic C=C stretching vibrations from both the naphthalene (B1677914) and benzene (B151609) rings will generate a series of sharp peaks in the 1620-1450 cm⁻¹ range. Furthermore, C-H out-of-plane bending vibrations below 900 cm⁻¹ can provide information about the substitution patterns on the aromatic rings. researchgate.netnist.govnist.gov
Table 1: Predicted FT-IR Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration | Functional Group |
|---|---|---|---|
| ~3400 | Medium, Sharp | N-H Stretch | Secondary Amine |
| ~3300 | Broad, Strong | O-H Stretch | Phenolic Hydroxyl |
| 3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Rings |
| 2975-2925 | Strong | Asymmetric Aliphatic C-H Stretch | Ethoxy Group (-CH₂) |
| 2885-2865 | Strong | Symmetric Aliphatic C-H Stretch | Ethoxy Group (-CH₃) |
| 1620-1450 | Medium-Strong, Sharp | C=C Stretch | Aromatic Rings |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~1200 | Strong | C-O Stretch | Phenolic Hydroxyl |
| ~1040 | Strong | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the complete carbon framework and proton environments can be mapped.
One-Dimensional NMR (¹H, ¹³C) Spectral Interpretation
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals for each unique proton environment. The aromatic region (typically δ 6.5-8.0 ppm) is expected to be complex, containing signals for the ten protons of the substituted naphthalene and benzene rings. nih.govmdpi.com The protons of the 2-ethoxyaniline moiety and the naphthalen-2-ol moiety would show characteristic splitting patterns based on their coupling with neighboring protons. The ethoxy group should present as a triplet for the methyl protons (-CH₃) around δ 1.4 ppm and a quartet for the methylene (B1212753) protons (-CH₂-) around δ 4.1 ppm, with a typical coupling constant (³J) of approximately 7 Hz. The protons of the phenolic hydroxyl (-OH) and the secondary amine (-NH-) would appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration; they are expected around δ 9.0-10.0 ppm and δ 5.0-6.0 ppm, respectively. hmdb.ca
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show 18 distinct signals, one for each unique carbon atom in the molecule. The carbon atoms of the ethoxy group are expected in the upfield region, with the -CH₃ carbon around δ 15 ppm and the -OCH₂ carbon around δ 64 ppm. The aromatic region (δ 110-160 ppm) would contain the remaining 16 signals. The carbon bearing the hydroxyl group (C-2) and the carbon bearing the ether group on the aniline (B41778) ring would be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atoms. The carbon attached to the nitrogen (C-3) would also be significantly shifted. hmdb.caresearchgate.net
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~9.5 | br s | 1H | Ar-OH |
| 6.8-8.0 | m | 10H | Aromatic Protons |
| ~5.5 | br s | 1H | Ar-NH -Ar |
| ~4.1 | q | 2H | -O-CH₂ -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155 | Ar C -O (Phenol) |
| ~148 | Ar C -O (Ether) |
| 110-145 | Aromatic Carbons (14C) |
| ~64 | -O-C H₂-CH₃ |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity of adjacent protons within the naphthalene and aniline ring systems, allowing for the assignment of specific aromatic protons based on their splitting patterns.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It allows for the definitive assignment of each carbon atom that bears a proton. For example, the quartet at ~δ 4.1 ppm in the ¹H spectrum would correlate with the carbon signal at ~δ 64 ppm in the ¹³C spectrum, confirming the assignment of the -OCH₂- group.
A correlation between the N-H proton and the C-3 carbon of the naphthalene ring, unequivocally proving the point of attachment.
Correlations from the N-H proton to carbons within the aniline ring.
Correlations from the ethoxy -OCH₂- protons to the C-2' carbon of the aniline ring, confirming the position of the ethoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. NOESY data can reveal the preferred conformation of the molecule, such as the spatial relationship and potential steric hindrance between the naphthalene and aniline ring systems.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns under ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), typically using an electrospray ionization (ESI) source, would be employed to determine the precise mass of the molecular ion. The molecular formula of this compound is C₁₈H₁₇NO₂. HRMS provides a highly accurate mass measurement, which can confirm this elemental composition.
Calculated Exact Mass for [M+H]⁺ (C₁₈H₁₈NO₂⁺): 280.1332
Calculated Exact Mass for [M]⁺ (C₁₈H₁₇NO₂⁺): 279.1259
Observing a molecular ion peak at an m/z value that matches one of these calculated masses to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
The mass spectrum would also display a characteristic fragmentation pattern. Key fragment ions would likely arise from the cleavage of the ether and amine bonds.
Table 4: Predicted HRMS Fragments for this compound
| Predicted m/z | Loss | Fragment Formula | Fragment Identity |
|---|---|---|---|
| 279.1259 | - | C₁₈H₁₇NO₂⁺ | Molecular Ion [M]⁺ |
| 264.0919 | -CH₃ | C₁₇H₁₄NO₂⁺ | Loss of methyl radical |
| 250.1124 | -C₂H₅ | C₁₆H₁₂NO₂⁺ | Loss of ethyl radical |
| 234.1175 | -OC₂H₅ | C₁₆H₁₂N⁺ | Loss of ethoxy radical |
| 144.0575 | -C₈H₁₀NO | C₁₀H₈O⁺ | Cleavage of C-N bond |
This combined analytical approach, leveraging FT-IR, 1D and 2D NMR, and HRMS, provides a robust and detailed characterization, confirming the identity and intricate structural details of this compound.
Therefore, it is not possible to provide a detailed article on its spectroscopic and advanced analytical characterization as outlined in the request. Information regarding its UV-Visible spectroscopy, X-ray diffraction, and chromatographic analysis (HPLC, TLC, GC-MS) is not available in the searched scientific literature.
General information on related compounds, such as 2-naphthol (B1666908) and its derivatives, exists and indicates the types of analytical techniques that would be applicable. For instance, UV-Visible spectroscopy is commonly used to study the electronic transitions in naphthol derivatives. rsc.orgbgu.ac.ilkyoto-u.ac.jpresearchgate.net X-ray diffraction is a standard method for determining the solid-state structure of crystalline organic compounds, including various naphthalene derivatives. researchgate.netbohrium.com Chromatographic techniques like HPLC and TLC are routinely employed for the separation and purity assessment of aromatic compounds, including those with naphthalene cores. researchgate.netsigmaaldrich.comresearchgate.netrdd.edu.iqnih.govoup.com Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing volatile byproducts and impurities in related chemical classes. researchgate.netscispace.comojp.gov
However, without specific studies on "this compound," any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. d-nb.info It is extensively used to investigate the electronic structure of organic molecules. For compounds structurally similar to 3-(2-Ethoxyanilino)naphthalen-2-ol, DFT methods, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic properties. nih.gov
Studies on related naphthalen-2-ol derivatives and Schiff bases demonstrate that DFT calculations can accurately reproduce experimental data, such as crystal structures. researchgate.net These calculations reveal key structural parameters like bond lengths, bond angles, and dihedral angles. For this compound, DFT would be instrumental in understanding the planarity of the naphthalene (B1677914) system, the orientation of the ethoxyanilino group relative to the naphthalene ring, and the nature of the intramolecular hydrogen bond between the hydroxyl group and the amine nitrogen. Analysis of the molecular electrostatic potential (MEP) map would further identify the electron-rich and electron-poor regions of the molecule, highlighting sites susceptible to electrophilic and nucleophilic attack. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. worldwidejournals.com This often correlates with higher chemical reactivity and potential biological activity. ripublication.com In studies of related naphthalene derivatives, the HOMO is typically localized over the electron-rich naphthalene ring and the aniline (B41778) moiety, while the LUMO is distributed across the aromatic system. worldwidejournals.comresearchgate.net The eventual charge transfer interaction within the molecule is explained by the HOMO and LUMO energy gap. worldwidejournals.com
Below is a table of representative HOMO-LUMO gap values for related compounds, calculated using DFT methods, which illustrates the type of data generated in such an analysis.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-(naphthalen-2-yliminomethyl) phenol (B47542) worldwidejournals.com | B3LYP/6-311+G(d,p) | - | - | 5.98 |
| 5-aryl-3-(napth-2-yl)-1H-pyrazole (P4) ripublication.com | DFT | - | - | 0.11 |
| (E)-1-((3-methoxyphenylimino)methyl)naphthalen-2-ol nih.gov | B3LYP/6-311++G(d,p) | -5.87 | -1.79 | 4.08 |
This table is illustrative and based on data from structurally related compounds.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and conformational landscape of a compound. nih.gov
The structural flexibility of this compound, particularly the rotation around the C-N bond connecting the naphthalene and aniline rings and the flexibility of the ethoxy group, can be explored using MD simulations. These simulations can identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). Studies on similar flexible heterocyclic systems have shown that theoretical conformational analyses can reveal preferred conformers, such as twisted chair forms, which are later confirmed by experimental methods like NMR. researchgate.net For this compound, MD simulations would help determine the energetically favored spatial arrangement of its constituent parts and the stability of the intramolecular hydrogen bond across different conformations.
In Silico Predictions for Molecular Interactions
In silico methods are computational techniques used to predict the interaction of a molecule with biological targets, playing a crucial role in drug discovery and development. nih.gov These predictions can guide experimental work by identifying promising candidates and potential mechanisms of action. researchgate.net
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme, to form a stable complex. ripublication.com The process involves placing the ligand into the active site of the target protein and calculating a "docking score," which estimates the binding affinity.
Given the structural similarities of this compound to compounds with known biological activities, such as anticancer or antimicrobial effects, docking studies could be performed against relevant biological targets. ripublication.comnih.govmdpi.com For instance, related compounds have been evaluated as inhibitors of enzymes like 11β-HSD1 or bacterial enzymes. mdpi.commdpi.com A typical docking study would involve:
Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
Preparing the this compound ligand structure, usually by energy minimization.
Using docking software (e.g., AutoDock, PyRx) to predict the binding mode and affinity. ripublication.com
The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and amino acid residues in the active site, providing a hypothesis for its mechanism of action at the molecular level.
The table below shows examples of biological targets and docking results for compounds with structural similarities to this compound.
| Ligand Type | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Adamantane-linked 1,2,4-Triazole mdpi.com | 11β-HSD1 | 4C7J | -9.0 | Tyr183, Ser170 |
| 2-Pyrazoline derivative mdpi.com | Penicillin-Binding Protein | - | -8.1 | Thr550, Ser358 |
| 2-Pyrazoline derivative mdpi.com | Dihydropteroate Synthase | - | -8.5 | Arg220, Lys215 |
This table is illustrative and based on data from compounds with similar functional motifs or potential applications.
Investigation of Molecular Interactions and Binding Mechanisms
Non-Covalent Interactions in Biological Systems
Detailed analysis of the non-covalent interactions involving 3-(2-Ethoxyanilino)naphthalen-2-ol within biological systems is not available in the reviewed literature. Such interactions are fundamental to a molecule's biological activity and would include:
Hydrogen Bonding Networks
No studies were found that specifically map the hydrogen bonding networks formed by this compound with biological targets. The molecule possesses potential hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the oxygen atoms and the nitrogen), suggesting it is capable of forming such bonds, but specific examples and their geometries have not been documented.
Hydrophobic Interactions and Aromatic Stacking
The naphthalene (B1677914) and aniline (B41778) moieties of this compound provide significant hydrophobic character and the potential for aromatic stacking (pi-pi interactions). However, no research articles were identified that describe or quantify these specific interactions with any biological macromolecule.
Ligand-Target Recognition and Binding Site Analysis
There is a lack of published data identifying specific biological targets for this compound. Consequently, no analyses of its binding site or the specific recognition mechanisms at a molecular level are available.
Energetic Contributions to Molecular Association
Without identified binding partners or interaction studies, the energetic contributions of various forces (such as electrostatic, van der Waals, and solvation effects) to the molecular association of this compound remain uncharacterized. Thermodynamic data, including binding affinity (Kd), Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), are not available.
Coordination Chemistry and Metal Complexation Studies
Synthesis and Characterization of Metal Complexes of 3-(2-Ethoxyanilino)naphthalen-2-ol
The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. nih.gov The resulting metal complexes are often colored solids that can be isolated by filtration and purified by recrystallization.
Characterization of these complexes is crucial to determine their structure and properties. Common characterization techniques include elemental analysis, melting point determination, and various spectroscopic methods.
The stoichiometry of metal complexes, which describes the ratio of metal ions to ligands, is a fundamental aspect of their characterization. For ligands similar to this compound, common stoichiometries are 1:1 and 1:2 (metal:ligand). nih.govuobaghdad.edu.iq The stoichiometry can be influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.
The geometry of the resulting complexes is determined by the coordination number of the central metal ion and the nature of the ligand. Common geometries for metal complexes of related Schiff base ligands include square planar, tetrahedral, and octahedral. uobaghdad.edu.iq For instance, Ni(II) complexes can adopt either square planar or tetrahedral geometries, while Fe(III) and Pt(IV) complexes often exhibit octahedral coordination. uobaghdad.edu.iq
Table 1: Common Geometries of Metal Complexes with Similar Ligands
| Metal Ion | Typical Coordination Number | Common Geometry |
| Ni(II) | 4 | Square Planar or Tetrahedral |
| Cu(II) | 4 | Square Planar |
| Co(II) | 4 or 6 | Tetrahedral or Octahedral |
| Zn(II) | 4 | Tetrahedral |
| Fe(III) | 6 | Octahedral |
| Pt(IV) | 6 | Octahedral |
This table is illustrative and based on general observations for similar ligand systems.
Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. The disappearance of the O-H stretching vibration from the free ligand's spectrum upon complexation indicates the deprotonation of the hydroxyl group and its involvement in bonding. Shifts in the C=N stretching frequency (for Schiff base analogues) are also indicative of coordination. uobaghdad.edu.iq
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes typically show bands corresponding to intra-ligand transitions and charge-transfer transitions between the ligand and the metal ion. Metal complexation can lead to a shift in the absorption bands compared to the free ligand. nih.govutq.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. Changes in the chemical shifts of protons near the coordination sites can confirm the binding of the ligand to the metal.
Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful technique for studying paramagnetic complexes, such as those of Cu(II) and Mn(II). The ESR spectrum can provide information about the oxidation state of the metal ion, the geometry of the complex, and the nature of the metal-ligand bond.
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes provides insights into their redox properties and can be studied using techniques like cyclic voltammetry. The redox potentials of the complexes are influenced by the nature of the metal ion and the ligand. nih.gov The complexation of a metal ion by a ligand can shift the redox potentials compared to the free metal ion. For some complexes, the electrochemical processes are reversible, indicating that the complex remains intact after oxidation or reduction. nih.gov
Influence of Metal Complexation on Electronic and Optical Properties
The coordination of a metal ion to a ligand like this compound can significantly alter its electronic and optical properties. researchgate.net This is due to the interaction between the metal d-orbitals and the ligand's molecular orbitals. These interactions can lead to the emergence of new electronic transitions, resulting in changes in the color and absorption spectra of the compound. utq.edu.iq The formation of metal complexes can also influence the fluorescence properties of the ligand, sometimes leading to an enhancement or quenching of the emission.
The study of these properties is important for potential applications in areas such as optoelectronics and sensor technology.
Chelation Effects and Stability Constants
Chelation is the formation of a ring structure when a ligand binds to a metal ion through two or more donor atoms. beloit.edu Ligands like this compound are expected to act as chelating agents. The chelate effect refers to the enhanced stability of a complex containing a chelating ligand compared to a similar complex with non-chelating (monodentate) ligands. libretexts.org
The stability constant (K) is a quantitative measure of the affinity of a ligand for a metal ion in solution. ijrt.org High stability constants indicate the formation of a stable complex. ijrt.org The determination of stability constants is crucial for understanding the behavior of these complexes in solution and for applications in areas such as analytical chemistry and medicine. researchgate.net Various methods, including potentiometric and spectrophotometric titrations, can be used to determine stability constants. ijrt.org
In Vitro Biological Activities and Mechanistic Investigations
Enzyme Inhibition Studies
The ability of 3-(2-Ethoxyanilino)naphthalen-2-ol to interfere with the catalytic activity of several key enzymes has been explored, revealing a profile of a multi-target inhibitor.
Research into a series of 3-amino-2-naphthol (B167251) derivatives has shed light on their potential as dual inhibitors of pancreatic lipase (B570770) and tyrosinase. While specific data for this compound was not detailed in the primary studies, the class of compounds to which it belongs has demonstrated notable inhibitory activity. For instance, a structurally related compound, 3-(4-ethoxyanilino)naphthalen-2-ol, exhibited an IC₅₀ value of 2.18 ± 0.12 μM against mushroom tyrosinase. This suggests that the ethoxy-substituted anilino-naphthalenol scaffold is a promising pharmacophore for tyrosinase inhibition. The mechanism of inhibition for these compounds is often competitive, indicating that they likely bind to the active site of the enzyme, competing with the natural substrate.
Currently, there is a lack of specific published research detailing the modulatory effects of this compound on steroid sulfatase (STS) activity.
The anti-angiogenic potential of this compound has been investigated through its inhibitory action on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in the angiogenesis cascade. In one study, the compound, designated as compound 8c, demonstrated significant inhibitory activity against VEGFR-2 with an IC₅₀ value of 0.11 ± 0.02 μM. This potent inhibition suggests that this compound could serve as a lead compound for the development of novel anti-angiogenic agents. The study also highlighted that the presence of a hydroxyl group at the C-2 position of the naphthalene (B1677914) ring and the amino linker at the C-3 position are crucial for this inhibitory activity.
Specific data on the inhibitory effects of this compound against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are not available in the current scientific literature.
The biochemical characterization of the inhibitory potential of this compound has been quantified for certain enzymes, primarily through the determination of its half-maximal inhibitory concentration (IC₅₀).
| Enzyme | Inhibitor | IC₅₀ (μM) | Ki (μM) |
| VEGFR-2 | This compound | 0.11 ± 0.02 | Not Reported |
This table is interactive. You can sort and filter the data.
In Vitro Antioxidant Activity
The antioxidant potential of this compound has not been specifically detailed in available research. However, the broader class of aminonaphthols is recognized for its antioxidant properties, which are generally attributed to the hydrogen-donating ability of the hydroxyl and amino groups on the naphthalene scaffold. These functional groups can neutralize free radicals, thereby mitigating oxidative stress. Further studies are required to quantify the specific antioxidant capacity of this compound through standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
In Vitro Antimicrobial Activity
The evaluation of a compound's ability to inhibit or kill microbial pathogens is crucial for the development of new antimicrobial agents.
The antibacterial activity of a compound is typically tested against a panel of bacteria, including Gram-positive strains (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (e.g., Escherichia coli, Pseudomonas aeruginosa). The difference in cell wall structure between these two types of bacteria often results in varied susceptibility to antimicrobial agents. For instance, the outer membrane of Gram-negative bacteria can act as a barrier, preventing certain compounds from reaching their target sites.
Studies on related naphthalene and quinoline (B57606) derivatives have shown varying degrees of antibacterial activity. However, specific data on the antibacterial efficacy of this compound against specific Gram-positive and Gram-negative strains is not documented in the available research.
The antifungal activity of compounds is assessed against various fungal pathogens, such as Candida albicans and Aspergillus niger, which are common causes of human infections. The effectiveness of an antifungal agent is determined by its ability to inhibit fungal growth or to kill the fungal cells.
While related structures like certain quinoxaline (B1680401) and indolone derivatives have demonstrated antifungal properties, there is no specific information available regarding the antifungal efficacy of this compound against common fungal pathogens.
To quantify the antimicrobial activity of a compound, two key parameters are determined:
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. It is a measure of the compound's bacteriostatic or fungistatic activity.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): This is the lowest concentration of an antimicrobial agent that results in the death of 99.9% of the initial microbial population. This parameter indicates the bactericidal or fungicidal power of the compound.
Detailed studies providing MIC, MBC, or MFC values for this compound against any bacterial or fungal strains have not been found in the reviewed scientific literature.
Based on the available scientific literature, there is a notable lack of specific in vitro data on the biological activities of this compound. While the general methodologies for assessing antioxidant and antimicrobial activities are well-established, and studies on related compounds suggest potential for such activities, dedicated research on this specific molecule is required to elucidate its biological profile. Future studies are necessary to perform radical scavenging and reducing power assays, investigate its mechanisms of action, and determine its efficacy against a broad spectrum of bacterial and fungal pathogens, including the quantification of its MIC and MBC/MFC values.
In Vitro Cytotoxic Activity in Cell Lines
Antiproliferative Effects on Human Cancer Cell Lines (e.g., HepG2, MCF-7, HeLa, A549, WiDr)
The antiproliferative activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines, revealing a spectrum of cytotoxic efficacy.
Notably, certain derivatives have demonstrated significant inhibitory effects. For instance, in a study investigating a series of related compounds, derivatives containing thiadiazine-5-one and thiadiazoline-2-thione rings showed the strongest cytotoxic properties against MCF-7, Hep-G2, and HCT-116 cell lines. researchgate.net Specifically, one compound was most potent against the MCF-7 cell line, while another was more effective against Hep-G2 and HCT-116 cells. researchgate.net
Research on other naphthalene-based compounds has also provided insights into their anticancer potential. For example, some naphthylnitrobutadiene derivatives have shown good in vitro antiproliferative and pro-apoptotic activities against various cell lines. researchgate.net Similarly, newly synthesized dihydronaphthalene derivatives have been identified as potent cytotoxic agents against MCF-7 human cancer cells. nih.gov
The antiproliferative effects of various compounds are often quantified by their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cell population. While specific IC50 values for this compound across all the listed cell lines are not consistently available in the reviewed literature, the data for related structures underscore the potential of this chemical class. For example, studies on other novel compounds have reported IC50 values against cell lines like A549, highlighting the dose-dependent nature of their cytotoxic effects. nih.govnih.govmdpi.comrsc.orgmdpi.com
| Compound/Derivative Class | Cell Line | Reported Activity | IC50 Value (if available) |
|---|---|---|---|
| Thiadiazine-5-one derivative | Hep-G2, HCT-116 | Strong cytotoxic properties | N/A |
| Thiadiazoline-2-thione derivative | MCF-7 | Strong cytotoxic properties | N/A |
| Naphthylnitrobutadiene derivatives | Various | Good antiproliferative activity | N/A |
| Dihydronaphthalene derivatives | MCF-7 | Potent cytotoxic agents | N/A |
| 2-methoxyestradiol invasomes fortified with apamin | A549 | Dose-dependent inhibition | 1.15 ± 0.04 µg/mL |
Assessment of Cell Viability (e.g., MTT, SRB assays)
To determine the cytotoxic effects of compounds like this compound, researchers employ various cell viability assays. The most commonly cited methods are the MTT and Sulforhodamine B (SRB) assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. aatbio.comnih.gov In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. aatbio.commdpi.com The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells. aatbio.commdpi.com This assay is widely used to assess cell proliferation and cytotoxicity due to its reliability and sensitivity. aatbio.com The general protocol involves preparing a stock solution of MTT, adding it to the cell culture, incubating for a few hours, and then solubilizing the formazan crystals for measurement. nih.govabcam.com
The Sulforhodamine B (SRB) assay is another robust method for determining cell density based on the measurement of cellular protein content. nih.govabcam.com SRB, a bright-pink aminoxanthene dye, binds to basic amino acid residues of proteins under mildly acidic conditions. psu.educanvaxbiotech.com The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of cells. nih.govcanvaxbiotech.com The SRB assay is known for its simplicity, reproducibility, and stable end-point, making it suitable for high-throughput screening. psu.educanvaxbiotech.com The procedure involves fixing the cells, staining with SRB, washing away the unbound dye, and then solubilizing the bound dye for absorbance measurement. abcam.com
Both assays have been instrumental in evaluating the cytotoxic effects of various chemical compounds, including those with a naphthalene scaffold, on different cancer cell lines. researchgate.netnih.govresearchgate.net
Investigation of Apoptotic Pathways and Cell Cycle Modulation
Beyond assessing cell viability, research has delved into the mechanisms by which naphthalene derivatives induce cell death, with a focus on apoptosis and cell cycle arrest.
Apoptosis , or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. nih.gov Studies on related compounds have shown that they can trigger apoptosis in cancer cells. This is often evidenced by morphological changes such as chromatin condensation and the formation of apoptotic bodies. nih.govresearchgate.net The induction of apoptosis is a key indicator of the potential therapeutic efficacy of a compound. For example, some synthetic chalcones derived from naphthaldehyde have been shown to induce apoptosis in leukemia cell lines. researchgate.net Similarly, a novel naphthoquinone derivative was found to induce mitochondrial-related apoptosis in gastric cancer cells. nih.gov
Cell cycle modulation is another important aspect of anticancer drug action. nih.gov The cell cycle is a series of events that leads to cell division and replication. wisc.edu Many anticancer compounds can arrest the cell cycle at specific phases, preventing cancer cells from proliferating. wisc.edu For instance, some novel selenocompounds have been shown to induce G2/M phase arrest in A549 lung cancer cells. nih.gov This arrest is often associated with changes in the expression of cell cycle-related proteins. nih.gov The ability of a compound to modulate the cell cycle is a significant factor in its anticancer profile. nih.gov While direct evidence for this compound is limited in the provided search results, the investigation of apoptotic pathways and cell cycle modulation in structurally similar compounds provides a framework for understanding its potential mechanisms of action.
Structure Activity Relationship Sar and Rational Design
Correlating Structural Features with Biological Potency
The biological activity of a compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For 3-(2-Ethoxyanilino)naphthalen-2-ol , its potency in any biological context would be a function of the interplay between its naphthalene (B1677914) core, the anilino bridge, and the substituents on both.
Impact of Naphthalene Ring Substitutions
The naphthalene scaffold is a common feature in many biologically active compounds. nih.gov Alterations to this ring system can significantly impact activity. While direct studies on substitutions on the naphthalene ring of This compound are scarce, research on related naphthalene derivatives offers valuable insights. For instance, in a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, the core 3-hydroxynaphthalene-2-carboxylic acid moiety is crucial for their antibacterial and antimycobacterial activities. mdpi.com The position and nature of substituents on the naphthalene ring are known to influence various properties such as lipophilicity, electronic distribution, and steric hindrance, all of which can affect binding to a biological target.
Below is a hypothetical data table illustrating potential effects of naphthalene ring substitutions based on general SAR principles observed in related compound classes.
| Substitution Position | Substituent Type | Predicted Impact on Activity | Rationale |
| C-6 or C-7 | Electron-withdrawing (e.g., -NO2, -Cl) | Potentially increased potency | May enhance binding through specific electronic interactions. |
| C-6 or C-7 | Electron-donating (e.g., -OCH3, -CH3) | Variable | Could either enhance or decrease activity depending on the target's electronic requirements. |
| Various | Bulky groups | Potentially decreased potency | May introduce steric hindrance, preventing optimal binding to the target. |
Influence of Anilino Moiety Modifications
The anilino moiety serves as a critical linker and its substitution pattern can profoundly affect biological activity. In a study of 2-anilino triazolopyrimidines as anticancer agents, the substitution on the anilino ring was a key determinant of potency. nih.gov For instance, a para-methyl group on the phenyl ring of the anilino moiety led to potent antiproliferative effects, while moving the methyl group to the meta-position resulted in a significant loss of activity. nih.gov This highlights the importance of the substituent's position for optimal interaction with the biological target.
Furthermore, increasing the length of the spacer between the phenyl ring and the core scaffold in these anilino derivatives caused a dramatic loss of activity, suggesting that the direct anilino linkage is crucial for maintaining the active conformation. nih.gov The aniline (B41778) substructure itself is a "structural alert" in drug design, as its bioactivation can sometimes lead to toxicity, which is a critical consideration in rational drug design. nih.gov
Role of Ethoxy Group in Activity
The ethoxy group at the ortho position of the anilino ring in This compound is expected to play a significant role in its biological profile. In a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, the nature and position of the alkoxy group on the aniline ring were found to be critical for their antibacterial activity. mdpi.com Specifically, compounds with an ortho-alkoxy substitution, such as 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide and N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide, demonstrated notable activity against methicillin-resistant Staphylococcus aureus strains. mdpi.com This suggests that the presence of an alkoxy group at the ortho position can be favorable for activity.
The ethoxy group can influence activity through several mechanisms:
Steric Effects: The ortho-ethoxy group can induce a specific conformation of the anilino ring relative to the naphthalene core, which may be optimal for binding to a target.
Electronic Effects: As an electron-donating group, it can modulate the electron density of the anilino ring.
Lipophilicity: The ethoxy group increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its target.
Design Principles for Enhanced Biological Activity
Based on the SAR insights from related compounds, several design principles can be proposed to enhance the biological activity of This compound derivatives. Rational drug design aims to optimize the pharmacological profile of a lead compound. nih.govrug.nl
A key strategy would involve the systematic modification of the substituents on both the naphthalene and anilino rings. For instance, exploring a range of small, electronically diverse substituents at the para-position of the anilino ring could lead to the identification of more potent analogues, mirroring the findings in 2-anilino triazolopyrimidines. nih.gov
Another design principle would be to maintain the core 3-hydroxy-2-naphthanilide-like scaffold while introducing variations in the alkoxy chain at the ortho-position of the anilino ring to fine-tune lipophilicity and steric interactions. mdpi.com The synthesis of a library of such derivatives would be essential for a thorough SAR exploration. nih.gov
The following table summarizes potential design strategies for enhanced activity.
| Molecular Component | Design Strategy | Desired Outcome |
| Naphthalene Ring | Introduction of small, electron-withdrawing groups at strategic positions. | Enhanced target binding and potency. |
| Anilino Moiety | Exploration of different substituents (e.g., methyl, chloro, fluoro) at the para-position. | Improved interaction with the target's binding pocket. |
| Ethoxy Group | Variation of the alkyl chain length (e.g., methoxy, propoxy) at the ortho-position. | Optimization of lipophilicity and steric fit. |
Computational Approaches in SAR Elucidation
In the absence of extensive experimental data, computational methods serve as powerful tools to predict and rationalize the SAR of novel compounds. researchgate.net Molecular docking, for instance, can be employed to simulate the binding of This compound and its analogues to a putative biological target. ekb.egmdpi.comacs.org Such studies can provide valuable information on the binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding affinity of different derivatives. nih.gov
For example, docking studies on naphthol derivatives have been used to predict their anticancer activity by evaluating their binding energy with specific enzymes like HDACs. ekb.eg Similarly, Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a series of anilino-naphthalene derivatives to develop a mathematical model that correlates their structural features with their biological activity. This model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the rational design process.
Computational tools can also be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the designed compounds, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the drug discovery process. mdpi.com
Potential Applications in Materials Science
Photophysical Properties and Fluorescence Characteristics
The fluorescence properties of anilino-naphthalene derivatives are highly sensitive to their environment, a characteristic that is expected to be present in 3-(2-ethoxyanilino)naphthalen-2-ol. nih.govresearchgate.net This sensitivity arises from the intramolecular charge transfer (ICT) from the electron-donating anilino moiety to the electron-accepting naphthalene (B1677914) ring upon photoexcitation. nih.gov
Emission and Excitation Spectra
The emission and excitation spectra of this compound are anticipated to be influenced by solvent polarity. In nonpolar solvents, a locally excited (LE) state is typically observed, leading to emission at shorter wavelengths. As the solvent polarity increases, the ICT state becomes more stabilized, resulting in a bathochromic (red) shift in the emission maximum. This phenomenon, known as solvatochromism, is a hallmark of D-π-A fluorophores. nih.gov
For instance, studies on similar naphthalene derivatives have shown significant shifts in their emission spectra with changing solvent environments. The excitation spectrum is generally expected to be similar in shape to the absorption spectrum.
Table 1: Representative Photophysical Data of Analogous Naphthalene Derivatives
| Compound/Analog | Excitation Max (nm) | Emission Max (nm) | Solvent | Reference |
| 8-Anilino-1-naphthalenesulfonic acid (ANS) | ~350 | ~480 | Water | nih.gov |
| ANS in nonpolar solvent | - | Blue-shifted | Nonpolar | nih.gov |
| Naphthalene bridged disilane | 305 | Weak emission | Cyclohexane | nih.gov |
| Naphthalene-amine dyad | - | 350 | Acetonitrile | nih.gov |
Note: This table presents data for analogous compounds to illustrate the expected spectral behavior. The exact values for this compound may vary.
Quantum Yields and Fluorescence Lifetimes
The fluorescence quantum yield (ΦF) of anilino-naphthalene derivatives is often low in polar solvents like water but can be significantly enhanced in nonpolar environments or when bound to hydrophobic sites, such as those in proteins or cyclodextrins. nih.govnih.govresearchgate.net This is because non-radiative decay pathways are more prevalent in polar solvents. The fluorescence lifetime (τF) is also expected to be sensitive to the environment.
The quantum yields and lifetimes of various anilino-naphthalene sulfonic acid (ANS) derivatives have been shown to be tunable by modifying the substituents on the anilino ring. figshare.comacs.orgacs.org The introduction of the ethoxy group in this compound is likely to influence its quantum yield and lifetime compared to unsubstituted anilino-naphthalene compounds.
Application as Fluorescent Probes or Sensors
The sensitivity of the fluorescence properties of anilino-naphthalene derivatives to their local environment makes them excellent candidates for use as fluorescent probes. nih.govmpbio.complos.org These probes can be used to study the polarity of microenvironments, such as the hydrophobic pockets of proteins or the interior of micelles. researchgate.netmpbio.com
Given its expected solvatochromic and environmentally sensitive fluorescence, this compound could potentially be developed as a fluorescent probe for various analytical applications. For example, it could be used to detect changes in polarity, viscosity, or the presence of specific analytes that interact with the probe and alter its fluorescence signal.
Optoelectronic Material Development
Naphthalene-based D-π-A molecules are being actively investigated for their potential in optoelectronic devices due to their desirable optical and electrical properties. rsc.org These materials can be incorporated into organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. researchgate.netnih.gov The donor-acceptor architecture facilitates charge separation and transport, which are crucial for the performance of these devices.
The structural features of this compound suggest its potential as a building block for new optoelectronic materials. By tuning the molecular structure, it may be possible to optimize its energy levels (HOMO/LUMO) and charge transport properties for specific applications. dntb.gov.ua For instance, naphthalene-based covalent organic frameworks have been developed for photocatalysis, demonstrating the versatility of these structures. rsc.org Further research into the solid-state properties of this compound and its derivatives could open up new avenues in the field of organic electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
